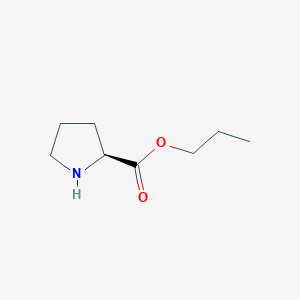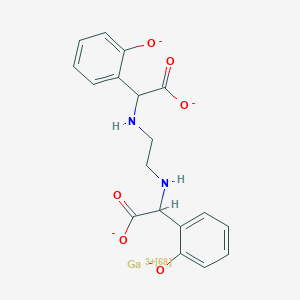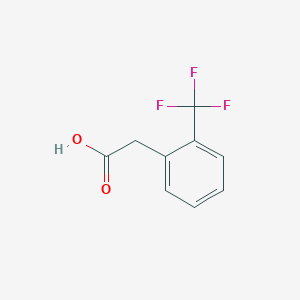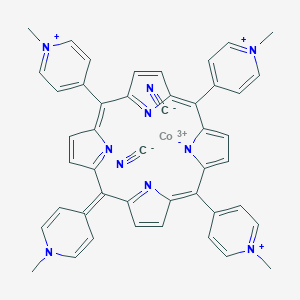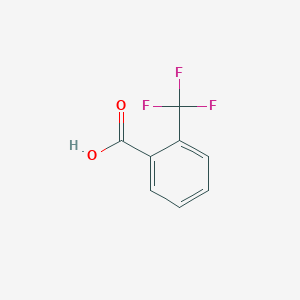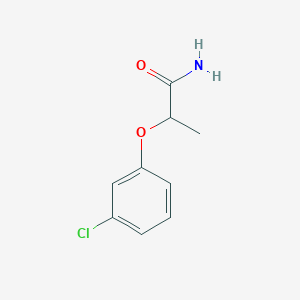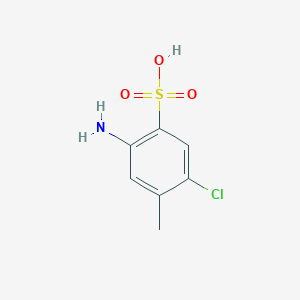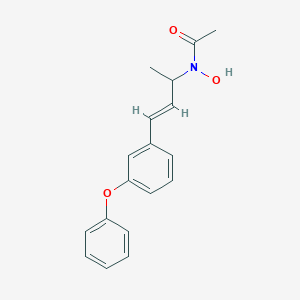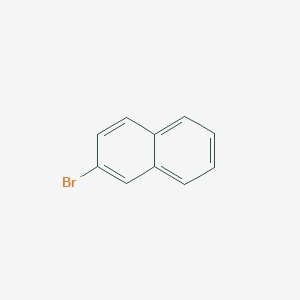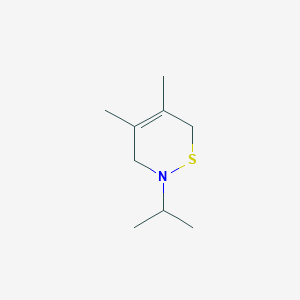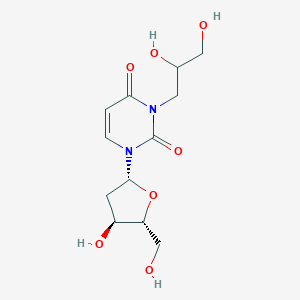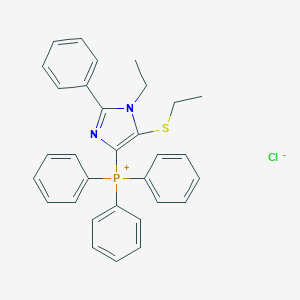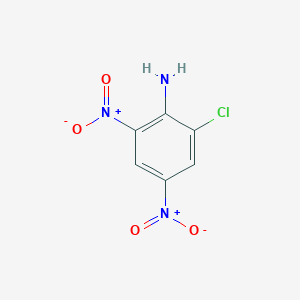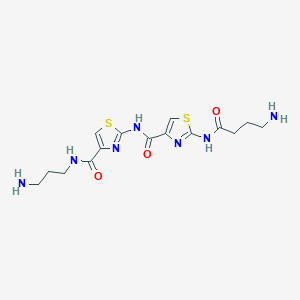
Thia-net
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thia-net is a compound that has been synthesized for its potential use in scientific research. It is a heterocyclic compound that contains a sulfur atom in its ring structure. Thia-net has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of Thia-net is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. Thia-net has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
生化学的および生理学的効果
Thia-net has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, and it has been suggested that it could be used as a potential treatment for oxidative stress-related diseases. Thia-net has also been found to have anti-inflammatory properties, and it has been suggested that it could be used as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
Thia-net has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have low toxicity. Thia-net has also been found to be stable under various conditions, which makes it suitable for use in various experiments. However, Thia-net also has some limitations. It has poor solubility in water, which can make it difficult to use in aqueous experiments. Thia-net also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of Thia-net. One direction is to study its potential use as a treatment for bacterial and fungal infections. Another direction is to study its potential use as a chemotherapeutic agent for cancer treatment. Further studies are also needed to fully understand the mechanism of action of Thia-net and its biochemical and physiological effects. Additionally, there is a need to develop more efficient methods of synthesis for Thia-net and to improve its solubility in water.
合成法
Thia-net can be synthesized using various methods. One of the most common methods is the reaction of 2-chloro-1,3-thiazole with sodium ethoxide in ethanol. This reaction results in the formation of Thia-net with a yield of around 70%. Other methods of synthesis include the reaction of 2-aminothiazole with carbon disulfide and the reaction of 2-mercaptothiazole with ethylene oxide.
科学的研究の応用
Thia-net has been used in various scientific research applications. It has been found to have antibacterial and antifungal properties, and it has been used as a potential drug candidate for the treatment of bacterial and fungal infections. Thia-net has also been studied for its potential use in cancer treatment. It has been found to have cytotoxic effects on cancer cells, and it has been suggested that it could be used as a chemotherapeutic agent.
特性
CAS番号 |
127942-31-8 |
|---|---|
製品名 |
Thia-net |
分子式 |
C15H21N7O3S2 |
分子量 |
411.5 g/mol |
IUPAC名 |
2-(4-aminobutanoylamino)-N-[4-(3-aminopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N7O3S2/c16-4-1-3-11(23)21-14-20-10(8-26-14)13(25)22-15-19-9(7-27-15)12(24)18-6-2-5-17/h7-8H,1-6,16-17H2,(H,18,24)(H,19,22,25)(H,20,21,23) |
InChIキー |
NOPYGMHKXXIDPJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
正規SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
その他のCAS番号 |
127942-31-8 |
同義語 |
Thia-Net |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



